Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique three-dimensional structure where an oxindole moiety is fused with a pyrrolidine ring. This structural motif is significant in medicinal chemistry due to its presence in various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multicomponent reactions. One common method includes the reaction of isatin-derived ketimines with pyridinium salts and alkynes in the presence of a base such as DABCO under microwave irradiation. This method is advantageous due to its short reaction times and high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable multicomponent reactions that can be adapted for large-scale synthesis. The use of recyclable catalysts and environmentally friendly conditions is often emphasized to enhance sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxindole moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced oxindole derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.
Biology: The compound exhibits significant bioactivity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its antimicrobial, antitumor, and antiviral properties.
Industry: The compound can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, influencing various biological pathways. For instance, it can inhibit the interaction between p53 and MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Spiro[indoline-3,2’-quinazoline]-2,4’ (3’H)-dione
- Spiro[indoline-3,2’-pyrrole] derivatives
- Spiro[indoline-3,2’-pyran]-2,4’ (3’H)-diones
Comparison: Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct biological activities. Compared to other spirooxindoles, it exhibits higher binding affinity to certain protein targets and enhanced bioactivity .
Eigenschaften
Molekularformel |
C19H18N2O3 |
---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
benzyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c22-17-19(15-8-4-5-9-16(15)20-17)10-11-21(13-19)18(23)24-12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,22) |
InChI-Schlüssel |
GQVKZSBPBVMPRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12C3=CC=CC=C3NC2=O)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.